molecular formula C15H23NS B14418913 (4S,6S)-N,N,2,2-Tetramethyl-6-phenylthian-4-amine CAS No. 81158-73-8

(4S,6S)-N,N,2,2-Tetramethyl-6-phenylthian-4-amine

Katalognummer: B14418913
CAS-Nummer: 81158-73-8
Molekulargewicht: 249.4 g/mol
InChI-Schlüssel: UMHRCOJPJDEDKZ-KBPBESRZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4S,6S)-N,N,2,2-Tetramethyl-6-phenylthian-4-amine is an organic compound with a unique structure that includes a thian-4-amine backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4S,6S)-N,N,2,2-Tetramethyl-6-phenylthian-4-amine typically involves multiple steps, starting from readily available precursors. The process may include the formation of the thian-4-amine ring, followed by the introduction of the phenyl group and the tetramethyl substitution. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(4S,6S)-N,N,2,2-Tetramethyl-6-phenylthian-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups, such as halides or amines.

Wissenschaftliche Forschungsanwendungen

(4S,6S)-N,N,2,2-Tetramethyl-6-phenylthian-4-amine has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (4S,6S)-N,N,2,2-Tetramethyl-6-phenylthian-4-amine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity and specificity are essential to understand its full potential.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(4S,6S)-N,N,2,2-Tetramethyl-6-phenylthian-4-amine is unique due to its specific structural features and the presence of multiple methyl groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

81158-73-8

Molekularformel

C15H23NS

Molekulargewicht

249.4 g/mol

IUPAC-Name

(4S,6S)-N,N,2,2-tetramethyl-6-phenylthian-4-amine

InChI

InChI=1S/C15H23NS/c1-15(2)11-13(16(3)4)10-14(17-15)12-8-6-5-7-9-12/h5-9,13-14H,10-11H2,1-4H3/t13-,14-/m0/s1

InChI-Schlüssel

UMHRCOJPJDEDKZ-KBPBESRZSA-N

Isomerische SMILES

CC1(C[C@H](C[C@H](S1)C2=CC=CC=C2)N(C)C)C

Kanonische SMILES

CC1(CC(CC(S1)C2=CC=CC=C2)N(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.